Acetyl-Coenzyme A (sodium salt)
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Overview
Description
Acetyl-Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications . It also acts as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . This compound is essential for various enzymatic acetyl transfer reactions and is a key precursor in lipid biosynthesis .
Preparation Methods
Acetyl-Coenzyme A (sodium salt) can be synthesized through several methods. One common method involves the oxidative decarboxylation of pyruvate in mitochondria . Another method includes the oxidation of long-chain fatty acids or the oxidative degradation of certain amino acids . Industrial production often involves the use of acetyl phosphate and phosphotransacetylase, followed by purification through ion exchange chromatography .
Chemical Reactions Analysis
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Scientific Research Applications
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Mechanism of Action
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Comparison with Similar Compounds
Acetyl-Coenzyme A (sodium salt) can be compared with other similar compounds such as:
Succinyl-Coenzyme A: Involved in the Krebs cycle and the synthesis of heme.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-Coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
What sets Acetyl-Coenzyme A (sodium salt) apart is its central role in both the Krebs cycle and lipid biosynthesis, making it a crucial molecule in energy production and metabolic regulation .
Properties
Molecular Formula |
C23H38N7NaO17P3S |
---|---|
Molecular Weight |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChI Key |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
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